molecular formula C3H7ClHg B1605467 Chloropropylmercury CAS No. 2440-40-6

Chloropropylmercury

Cat. No.: B1605467
CAS No.: 2440-40-6
M. Wt: 279.13 g/mol
InChI Key: ZLAYJSKLDWSALK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chloropropylmercury can be synthesized through the reaction of propylmercury with chlorine. The reaction typically involves the use of liquid propylmercury (C₆H₁₄Hg) and crystalline chlorine mercury (Cl₂Hg) to form this compound (C₃H₇ClHg) as a crystalline product. The enthalpy change for this reaction is approximately -88.6 ± 1.3 kJ/mol.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Chloropropylmercury undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from reactions involving this compound include vinyl ethers and ketones. For example, it can be used in the synthesis of vinyl ethers and the conversion of aldehydes to ketones.

Scientific Research Applications

Chloropropylmercury has several applications in scientific research, including:

Mechanism of Action

Chloropropylmercury exerts its effects by binding to sulfhydryl groups in proteins, disrupting their function. This binding can lead to a variety of biochemical and physiological effects, including damage to the nervous system, liver, and kidneys. The molecular targets of this compound include enzymes and other proteins that contain sulfhydryl groups, leading to the inhibition of their normal function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to chloropropylmercury include:

    Methylmercury (CH₃HgCl): Known for its high toxicity and environmental impact.

    Ethylmercury (C₂H₅HgCl): Used in some vaccines as a preservative.

    Phenylmercury (C₆H₅HgCl): Used in fungicides and antiseptics.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions that are not as readily accessible to other organomercury compounds. Its ability to form stable crystalline products and its specific reactivity profile make it valuable in certain industrial and research applications.

Properties

IUPAC Name

chloro(propyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.ClH.Hg/c1-3-2;;/h1,3H2,2H3;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAYJSKLDWSALK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Hg]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClHg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179152
Record name Mercury, chloropropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2440-40-6
Record name Propylmercury chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2440-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloropropylmercury
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloropropylmercury
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mercury, chloropropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLOROPROPYLMERCURY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5NV55WM4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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